

# An In-depth Technical Guide to the Structure and Function of Chir 4531

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## Compound of Interest

Compound Name: *Chir 4531*

Cat. No.: *B1668625*

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## Introduction

**Chir 4531** is a synthetic, non-natural peptoid that has garnered interest in the field of pharmacology due to its high affinity and specificity for the  $\mu$ -opioid receptor. As a trimer of N-substituted glycine, it represents a class of peptidomimetics with potential therapeutic applications. This document provides a comprehensive overview of the structure, properties, and biological interactions of **Chir 4531**, intended for a technical audience in the life sciences and drug development sectors.

## Chemical Structure and Properties

**Chir 4531** is a peptoid trimer with the systematic IUPAC name (2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide. Its discovery was first reported in a 1994 study by Zuckermann et al., which focused on the identification of novel, high-affinity ligands for G-protein-coupled receptors from a combinatorial library of N-(substituted)glycine peptoids.[\[1\]](#)

The fundamental chemical and physical properties of **Chir 4531** are summarized in the table below.

Property	Value
Molecular Formula	C36H38N4O6
Molecular Weight	622.71 g/mol
CAS Number	158198-48-2
Class	N-substituted glycine peptoid trimer

## Biological Activity and Quantitative Data

**Chir 4531** functions as a high-affinity ligand for the  $\mu$ -opioid receptor, a member of the G-protein-coupled receptor (GPCR) family. Its binding affinity has been quantified through competitive radioligand binding assays.

Parameter	Value	Receptor
Ki (inhibition constant)	6 nM	$\mu$ -opioid receptor

## Experimental Protocols

### Determination of Binding Affinity (Ki) by Competitive Radioligand Binding Assay

The binding affinity of **Chir 4531** for the  $\mu$ -opioid receptor was determined using a solution-phase, competitive radioligand-binding assay.<sup>[1]</sup> The following is a representative protocol for such an assay.

#### 1. Materials:

- Membrane Preparation: A source of  $\mu$ -opioid receptors, such as a membrane preparation from cells stably expressing the human  $\mu$ -opioid receptor or from rat brain tissue.
- Radioligand: A tritiated, high-affinity  $\mu$ -opioid receptor ligand, such as [<sup>3</sup>H]DAMGO ([D-Ala<sub>2</sub>, N-MePhe<sub>4</sub>, Gly<sub>5</sub>-ol]-enkephalin).
- Competitor: **Chir 4531**.

- Non-specific Binding Control: A high concentration of a non-labeled opioid receptor antagonist, such as naloxone.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail and Scintillation Counter.

## 2. Procedure:

- A fixed concentration of the radioligand (<sup>3</sup>H]DAMGO) and the membrane preparation are incubated in the assay buffer.
- Varying concentrations of the unlabeled competitor (**Chir 4531**) are added to the incubation mixture.
- A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine non-specific binding.
- The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
- The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

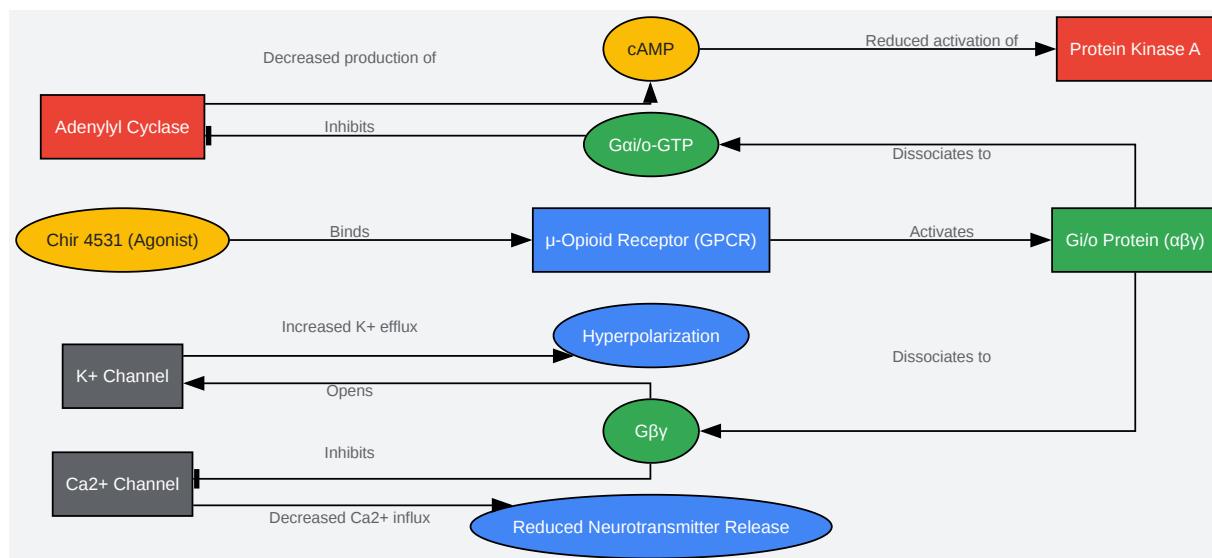
## 3. Data Analysis:

- The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
- The IC<sub>50</sub> (the concentration of **Chir 4531** that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- The Ki is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Signaling Pathway and Synthesis Workflow

## μ-Opioid Receptor Signaling Pathway

Upon binding of an agonist such as **Chir 4531**, the μ-opioid receptor initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This pathway ultimately leads to a reduction in neuronal excitability.

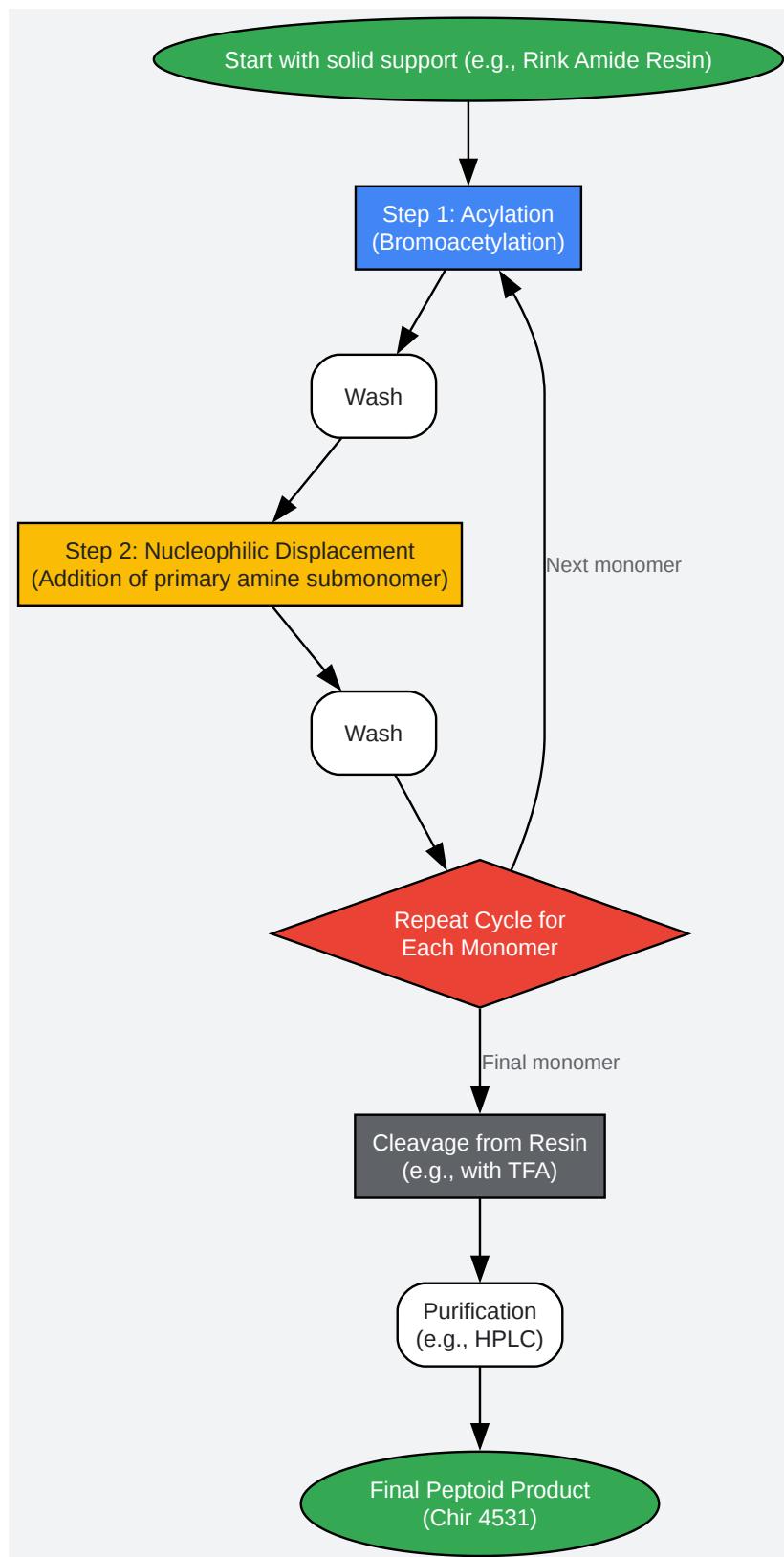


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Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

## General Workflow for Peptoid Synthesis (Submonomer Method)

**Chir 4531** was synthesized as part of a combinatorial library using a solid-phase "submonomer" method. This technique involves a two-step cycle for each monomer addition, which is highly amenable to automation.

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Caption: General workflow for solid-phase peptoid synthesis.

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## References

- 1. pubcompare.ai [pubcompare.ai]
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